5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol
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Overview
Description
5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoromethyl and nitro groups in its structure makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene precursors, which react with suitable substrates to introduce the difluoromethyl group . Metal-mediated stepwise difluoromethylation reactions are also employed, where metals such as nickel or palladium catalyze the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions, leading to the formation of different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 5-(Difluoromethyl)-1-methyl-4-amino-1H-pyrazol-3-ol, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The nitro group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: This compound also contains a difluoromethyl group and is used in similar applications.
Trifluoromethyl group-containing drugs: These compounds share the fluorine-containing functional group, which imparts unique properties such as increased lipophilicity and metabolic stability.
Uniqueness
5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazol-3-ol is unique due to the combination of its difluoromethyl and nitro groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other fluorine-containing compounds .
Properties
IUPAC Name |
3-(difluoromethyl)-2-methyl-4-nitro-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O3/c1-9-2(4(6)7)3(10(12)13)5(11)8-9/h4H,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHGKMKVQGVMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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